(1-Methyl-4-(tert-pentyl)cyclohexyl)methanamine
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Overview
Description
(1-Methyl-4-(tert-pentyl)cyclohexyl)methanamine is an organic compound that belongs to the class of cyclohexylamines This compound features a cyclohexane ring substituted with a methyl group at the 1-position, a tert-pentyl group at the 4-position, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-4-(tert-pentyl)cyclohexyl)methanamine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds.
Substitution Reactions:
Amination: The methanamine group can be introduced via reductive amination of the corresponding ketone or aldehyde using reagents like sodium cyanoborohydride or hydrogen in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully controlled to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-4-(tert-pentyl)cyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts alkylation, palladium on carbon for hydrogenation.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
(1-Methyl-4-(tert-pentyl)cyclohexyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methyl-4-(tert-pentyl)cyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog with only an amine group attached to the cyclohexane ring.
(1-Methylcyclohexyl)methanamine: Lacks the tert-pentyl group, making it less sterically hindered.
(4-tert-Pentylcyclohexyl)methanamine: Lacks the methyl group, affecting its chemical reactivity and physical properties.
Uniqueness
(1-Methyl-4-(tert-pentyl)cyclohexyl)methanamine is unique due to the presence of both the methyl and tert-pentyl groups, which confer distinct steric and electronic properties
Properties
Molecular Formula |
C13H27N |
---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
[1-methyl-4-(2-methylbutan-2-yl)cyclohexyl]methanamine |
InChI |
InChI=1S/C13H27N/c1-5-12(2,3)11-6-8-13(4,10-14)9-7-11/h11H,5-10,14H2,1-4H3 |
InChI Key |
XBQYQIGIHHCNTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)(C)CN |
Origin of Product |
United States |
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